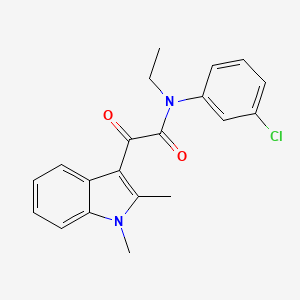
N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is a useful research compound. Its molecular formula is C20H19ClN2O2 and its molecular weight is 354.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound can be described by its molecular formula C19H20ClN3O2 and has a molecular weight of 373.83 g/mol. The structure includes an indole moiety which is known for various biological activities, including anticancer properties.
Research indicates that compounds with similar structures often interact with multiple biological pathways. The following mechanisms have been hypothesized for this compound:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are critical in inflammatory responses and cancer progression.
- Induction of Apoptosis : Similar indole derivatives have been shown to promote apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : By modulating inflammatory cytokines, the compound may exert protective effects against chronic inflammatory diseases.
Anticancer Activity
Several studies have demonstrated the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.4 | Apoptosis via caspase activation |
| MCF7 (Breast) | 12.7 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung) | 10.5 | Inhibition of COX activity |
Neuroprotective Effects
Recent studies suggest that indole derivatives may also exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This is particularly relevant in conditions like Alzheimer's disease.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound on HeLa cells revealed significant cytotoxicity at low concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli. This suggests its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-23(15-9-7-8-14(21)12-15)20(25)19(24)18-13(2)22(3)17-11-6-5-10-16(17)18/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAMIYUKPKZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














